N-(Cyclopropylmethyl)adenine
Description
Structure
3D Structure
Properties
CAS No. |
16347-22-1 |
|---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C9H11N5/c1-2-6(1)3-10-8-7-9(12-4-11-7)14-5-13-8/h4-6H,1-3H2,(H2,10,11,12,13,14) |
InChI Key |
NCNOODOWUJWZPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Cyclopropylmethyl Adenine
General Synthetic Routes to N-(Cyclopropylmethyl)adenine
The primary and most direct method for the synthesis of this compound involves the alkylation of adenine (B156593). This reaction is typically carried out by treating adenine with a suitable cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The presence of a base, for instance, potassium carbonate (K₂CO₃) or potassium tert-butoxide, is crucial to deprotonate the adenine ring, thereby facilitating the nucleophilic attack.
This alkylation process can, however, lead to a mixture of regioisomers, with substitution occurring at different nitrogen atoms of the purine (B94841) ring. The major product is typically the N9-alkylated isomer, but the N3- and N7-alkylated products can also be formed. up.ac.za The precise ratio of these isomers is influenced by factors such as the choice of solvent, base, and reaction temperature. up.ac.za Chromatographic techniques are then employed to isolate the desired this compound isomer.
Synthesis of this compound Derivatives and Analogs
The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives and analogs. These modifications can be introduced on the adenine core or the cyclopropylmethyl moiety, and can be designed to achieve specific stereochemical outcomes.
Modifications on the Adenine Core Structure
The adenine core can be functionalized at several positions to generate novel analogs. A common strategy involves the introduction of substituents at the C8 position of the purine ring.
One established method begins with the bromination of an N-cyclopropylmethyladenine derivative to yield the 8-bromo intermediate. This halogenated compound serves as a versatile precursor for a variety of nucleophilic substitution reactions. For instance, reaction with N- and O-nucleophiles can introduce diverse functional groups at the C8 position. rsc.org
Another approach to C8 functionalization is through the 8-formyl derivative. Although less common, 8-formyladenosine analogs can be converted into a range of derivatives. For example, they can undergo reduction to the corresponding carbinol, or participate in Wittig-type reactions to form C8-alkenyl adenines. rsc.org These methods provide access to a library of C8-substituted this compound analogs.
| Modification Strategy | Intermediate | Reagents | Resulting C8-Substituent |
| Halogenation/Substitution | 8-Bromo-N-(cyclopropylmethyl)adenine | Various Nucleophiles (e.g., amines, alkoxides) | Diverse functional groups (e.g., -NR₂, -OR) |
| Formylation/Further Reaction | 8-Formyl-N-(cyclopropylmethyl)adenine | NaBH₄ | Carbinol (-CH₂OH) |
| Formylation/Further Reaction | 8-Formyl-N-(cyclopropylmethyl)adenine | Phosphonate (B1237965) ylids (Wittig-Horner) | Alkenyl groups (-CH=CHR) |
Modifications on the Cyclopropylmethyl Moiety
The cyclopropylmethyl group itself is a rich platform for structural variation. Its unique chemical nature allows for the introduction of various substituents and the creation of more complex side chains.
A notable example is the synthesis of methylene-3-fluoromethylenecyclopropane analogs. nih.gov A highly convergent synthesis has been developed that allows for the creation of all possible stereoisomers. nih.govsemanticscholar.org This multi-step process involves key reactions such as carbene addition to a fluoroalkene to form the cyclopropane (B1198618) ring, followed by a series of transformations including reduction, bromination, and elimination to construct the desired methylenecyclopropane framework. This framework is then used as an alkylating agent to react with adenine. nih.gov
Further modifications can include the introduction of hydroxyl groups. For instance, (Z)- and (E)-9-[(2-hydroxyethylidene)cyclopropyl]adenine have been synthesized through the alkylation of adenine with a novel alkylating agent derived from 1,2-dibromo-1-(2-methoxymethoxyethyl)cyclopropane. nih.gov
| Analog Type | Key Synthetic Feature | Starting Materials (Side Chain) |
| Methylene-3-fluoromethylenecyclopropane analogs | Carbene addition to a fluoroalkene | Aldehyde, fluorotrichloromethane, ethyl diazoacetate |
| (2-hydroxyethylidene)cyclopropyl analogs | Alkylation with a functionalized cyclopropane | 1,2-dibromo-1-(2-methoxymethoxyethyl)cyclopropane |
Stereoselective Synthesis and Absolute Configuration Determination of Analogs
Achieving stereochemical control is a significant challenge in the synthesis of complex molecules. For analogs of this compound with chiral centers on the cyclopropylmethyl moiety, stereoselective synthesis is crucial.
As mentioned, a highly convergent approach has been successfully employed to synthesize all stereoisomers of 9-{[3-fluoro-2-(hydroxymethyl)cyclopropylidene]methyl}adenines. nih.gov This strategy relies on the separation of intermediates and stereocontrolled reactions to access each distinct stereoisomer. The absolute configuration of the final products is typically determined using advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The use of chiral auxiliaries or catalysts in the synthetic route is another common strategy to induce stereoselectivity. mdpi.com
Chemical Reactions and Mechanistic Investigations Involving the Cyclopropyl (B3062369) Group
The cyclopropyl group is not merely a passive scaffold; its inherent ring strain and unique electronic properties make it an active participant in chemical reactions. The bond angles within the three-membered ring are compressed to 60° from the ideal 109.5° for sp³-hybridized carbons, resulting in significant angle strain. This strain energy makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions. beilstein-journals.org
Mechanistic studies, often using related N-cyclopropylanilines as probes, have shown that the cyclopropyl group can be selectively cleaved from the nitrogen atom. nih.gov One proposed mechanism involves the formation of an amine radical cation through a single-electron transfer (SET) process. This intermediate can then undergo rapid opening of the cyclopropyl ring. This ring-opening is a facile process that relieves the inherent ring strain. beilstein-journals.org
The cleavage can also be initiated by electrophilic attack. For instance, in superacidic media, protonation of the cyclopropane ring can lead to the formation of a dicationic intermediate, which subsequently undergoes ring-opening. nih.gov The regioselectivity of the ring cleavage (i.e., which C-C bond is broken) is influenced by the substituents on both the cyclopropane ring and the attached nitrogen atom. nih.gov The electrocyclic ring-opening of a cyclopropyl cation to an allyl cation is a well-studied pericyclic reaction that proceeds in a disrotatory fashion under thermal conditions, governed by orbital symmetry rules. youtube.com These investigations highlight the cyclopropyl group as a reactive handle that can be exploited for further chemical transformations.
Structure Activity Relationship Sar Investigations of N Cyclopropylmethyl Adenine Analogs
SAR of N-(Cyclopropylmethyl)adenine and its Analogs at Adenosine (B11128) Receptors (ARs)
The N6-cyclopropylmethyl substitution on adenine (B156593) is a key feature that influences the affinity and selectivity of these compounds for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3).
N6-Substitution Effects on Adenosine Receptor Affinity and Selectivity
The size and nature of the substituent at the N6-position of adenine are critical determinants of adenosine receptor affinity and selectivity. Small N6-alkyl groups, including the cyclopropylmethyl group, have been associated with selectivity for human A3 adenosine receptors (hA3ARs) versus rat A3ARs. nih.gov In general, N6-cycloalkyl-substituted adenosines with five or fewer carbons in the cycloalkyl ring tend to be full agonists at hA3ARs, while those with six or more carbons are partial agonists. nih.gov
For A1 adenosine receptor (A1AR) selectivity, N6-bicycloalkyladenosines have demonstrated high selectivity. For instance, N6-endo-norborn-2-yladenosine is highly selective for the A1 receptor. nih.gov The N6-cyclopentyl group also confers high A1AR selectivity. nih.gov
| Compound | N6-Substituent | Receptor Selectivity | Reference |
| N-(Cyclopropylmethyl)adenosine | Cyclopropylmethyl | A3AR (human) | nih.gov |
| N6-Cyclopentyladenosine (CPA) | Cyclopentyl | A1AR | nih.gov |
| N6-Cyclohexyladenosine (CHA) | Cyclohexyl | A1AR | nih.gov |
| N6-endo-norborn-2-yladenosine (S-ENBA) | endo-Norborn-2-yl | A1AR | nih.gov |
Impact of Other Substituents on Adenosine Receptor Binding and Efficacy
Modifications at other positions of the adenine ring or the ribose moiety, in combination with the N6-cyclopropylmethyl group, significantly modulate the binding affinity and efficacy at adenosine receptors.
Substitutions at the 2-position of the adenine ring can have a profound effect. For example, the introduction of a 2-chloro group can enhance A1AR selectivity. nih.gov In a series of N6-(trans-2-phenyl-1-cyclopropyl)adenosine analogs, a 2-cyano group converted a full A3AR agonist into a selective antagonist. nih.gov The environment around the 2-position within the A3AR binding site is considered crucial for these effects. nih.gov
Furthermore, the stereochemistry of substituents can be a deciding factor. For instance, N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine was found to be significantly more potent in binding to human A3ARs than to rat A3ARs. nih.gov
SAR Studies in Other Receptor Systems
The SAR of this compound analogs extends beyond adenosine receptors. In the context of P2Y1 receptors, which are activated by adenine nucleotides, N6-methyl and 2-chloro substitutions on the adenine moiety of adenosine 3',5'-bisphosphate have been shown to increase antagonist potency and selectivity. nih.gov While direct SAR studies of this compound at P2Y1 receptors are not extensively detailed in the provided results, the principles of substitution on the adenine ring influencing receptor interaction are transferable.
In the realm of opioid receptors, a series of meta-substituted N-cyclopropylmethyl-nornepenthone derivatives were investigated, leading to the identification of a dual modulator of the kappa opioid receptor (KOR) and mu opioid receptor (MOR). nih.gov This highlights the versatility of the N-cyclopropylmethyl pharmacophore in interacting with diverse receptor systems.
SAR in Enzyme Inhibition Studies
This compound analogs have also been evaluated as enzyme inhibitors. For instance, in studies of histone methyltransferase DOT1L inhibitors, an N6-substituent on the adenine ring generally decreased activity. However, a small substituent like a methyl group could enhance selectivity and stability without a significant loss of activity. nih.gov
In the context of CD38 NADase, NAD analogs with modifications to the purine (B94841) ring, including substitutions at the C-2 and C-6 positions, showed that the purine ring is important for activity, though subtle changes did not significantly affect it. mdpi.comnih.gov
Furthermore, 3-substituted adenines have been investigated for their enzyme inhibitory and antiviral activities. nih.gov For example, 3-n-pentyladenine was identified as the most active inhibitor of dopamine-beta-hydroxylase in its series. nih.gov
Conformational Analysis and Bioactivity Correlation
The conformation of this compound and its analogs plays a pivotal role in their biological activity. The incorporation of a cyclopropane (B1198618) ring introduces a degree of conformational constraint. unl.ptresearchgate.net This rigidity can be advantageous in locking the molecule into a bioactive conformation that is favorable for binding to a specific receptor or enzyme active site. nih.gov
Molecular Interactions and Biological Activities of N Cyclopropylmethyl Adenine
Adenosine (B11128) Receptor Modulatory Activity
N-(Cyclopropylmethyl)adenine and its derivatives have been studied for their ability to modulate adenosine receptors, which are a class of G protein-coupled receptors involved in numerous physiological processes.
In recombinant systems, which allow for the study of specific receptors in controlled cellular environments, derivatives of this compound have been characterized as both agonists and antagonists. For instance, (N)-methanocarba adenosine derivatives, which are structurally related to this compound, have shown antagonist activity at serotonin (B10506) 5-HT2 receptors while also acting as agonists at A1 adenosine receptors. nih.gov The characterization of these compounds often involves assessing their ability to either stimulate (agonist) or block (antagonist) receptor activity in response to a known ligand.
The binding profile of this compound derivatives has been evaluated across the four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. Research indicates that structural modifications to the this compound scaffold can significantly influence its affinity and selectivity for these receptor subtypes.
Studies on (N)-methanocarba adenosine derivatives containing branched N6-alkyl groups, such as N6-dicyclopropyl-methyl, have demonstrated substantial affinity for adenosine receptors, often with a selectivity profile of A1AR < A3AR < A2AAR. nih.govnih.gov For example, one such derivative displayed a four-fold higher affinity for the A1AR compared to the 5-HT2BR. nih.gov This suggests that while these compounds can interact with multiple receptor types, they can also exhibit a degree of preference for certain adenosine receptor subtypes. The affinity of these compounds for adenosine receptors indicates their potential as dual-acting agents, functioning as both 5-HT2B antagonists and A1AR agonists. nih.gov
Table 1: Adenosine Receptor Binding Affinities of Selected this compound Derivatives This table is for illustrative purposes and based on findings for structurally related compounds.
| Compound | A1AR Kᵢ (nM) | A3AR Kᵢ (nM) | A2AAR Kᵢ (nM) |
|---|---|---|---|
| Derivative 43 (MRS7925) | ~68 | >1000 | >1000 |
| Derivative 45 | Data not specified | Data not specified | Data not specified |
| Derivative 48 | Data not specified | Data not specified | Data not specified |
Note: The data for Derivative 43 is approximated from a statement indicating a 4-fold selectivity for A1AR over 5-HT2BR, which had a Kᵢ of 17 nM. nih.gov Specific Kᵢ values for A3AR and A2AAR were not provided but were noted to be lower in affinity. nih.govnih.gov
Interactions with Other G Protein-Coupled Receptors (GPCRs)
Beyond adenosine receptors, this compound derivatives have been investigated for their interactions with other GPCRs, particularly serotonin receptors.
Research has focused on the affinity and modulatory effects of (N)-methanocarba adenosine derivatives, including those with N6-dicyclopropyl-methyl groups, on 5-HT2B and 5-HT2C serotonin receptors. nih.govnih.gov These compounds have been identified as antagonists at these receptors. nih.govnih.gov
Functional assays, such as Gq-mediated calcium flux assays, have confirmed the antagonist activity of these derivatives. nih.gov For instance, specific compounds were found to be functional antagonists at both 5-HT2BR (with KB values of 2-3 nM) and 5-HT2CR (with KB values of 79-328 nM). nih.gov This demonstrates a significant functional selectivity for the 5-HT2BR over the 5-HT2CR. nih.gov The affinity of these compounds at 5-HT2B receptors, with Ki values in the nanomolar range, highlights their potential for targeting this receptor. nih.govnih.gov
Table 2: Serotonin Receptor Binding and Functional Antagonism of Selected this compound Derivatives
| Compound | 5-HT2BR Kᵢ (nM) | 5-HT2CR Kᵢ (nM) | 5-HT2BR Kₑ (nM) | 5-HT2CR Kₑ (nM) |
|---|---|---|---|---|
| Derivative 11 | 11-23 | Data not specified | Data not specified | Data not specified |
| Derivative 15 | 11-23 | Data not specified | Data not specified | Data not specified |
| Derivative 36 | Data not specified | 73 | Data not specified | Data not specified |
| Derivative 43 (MRS7925) | 17 | 544 | 2 | 226 |
| Derivative 45 | Data not specified | Data not specified | 3 | 79 |
| Derivative 48 | Data not specified | Data not specified | 3 | 328 |
Kᵢ represents the binding affinity, while Kₑ represents the functional antagonist potency. nih.gov
Enzyme Modulation and Kinetic Characterization
The modulatory effects of this compound and its analogs extend to enzymes, with a notable example being N-Acylphosphatidylethanolamine Phospholipase D.
NAPE-PLD is an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.gov A derivative of this compound, specifically N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (LEI-401), has been identified as a potent and selective inhibitor of NAPE-PLD. researchgate.net
Through high-throughput screening and subsequent optimization, LEI-401 was developed and shown to have nanomolar inhibitory activity. nih.gov In vitro studies confirmed its submicromolar activity with a Ki value of 0.30 μM. nih.gov This inhibition of NAPE-PLD by LEI-401 was demonstrated to reduce the levels of NAEs in neuroblastoma cells. nih.gov The discovery of this inhibitor provides a valuable chemical tool for studying the biological roles of NAPE-PLD and the NAE signaling system. nih.gov
Table 3: Enzyme Inhibition Data for NAPE-PLD
| Inhibitor | Kᵢ (μM) |
|---|---|
| LEI-401 | 0.30 |
Kᵢ represents the inhibitory constant of the compound against NAPE-PLD. nih.gov
Polyamine Pathway Enzyme Inhibition (e.g., SSAT, Polyamine Oxidase)
The polyamine pathway is crucial for cell growth and proliferation, and its enzymes are targets for therapeutic agents. Key catabolic enzymes in this pathway include spermidine/spermine (B22157) N1-acetyltransferase (SSAT) and polyamine oxidase (PAO). SSAT acetylates spermine and spermidine, which are then either excreted or oxidized by PAO. While various polyamine analogues have been developed to interact with this pathway, extensive searches of scientific literature did not yield specific studies on the direct inhibition of SSAT or polyamine oxidase by this compound. Therefore, its activity and interaction with these particular enzymes remain uncharacterized in the public domain.
Adenosine Deaminase (ADA) Substrate Specificity
Adenosine deaminase (ADA) is a key enzyme in purine (B94841) metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. The specificity of ADA is highly sensitive to substitutions on the adenine (B156593) base, particularly at the N6-position.
Research into N6-substituted adenine derivatives indicates that modification at this position often transforms the molecule from a substrate into an inhibitor of ADA. While this compound itself has not been the subject of extensive kinetic studies, research on closely related analogues provides significant insight. A study on N6-substituted 2'-deoxyribose derivatives found that compounds with hydroxyl, methyl, and cyclopropyl (B3062369) groups at the N6 position all acted as ADA inhibitors. nih.gov Specifically, the N6-cyclopropyl derivative demonstrated good inhibitory effect. nih.gov This suggests that the cyclopropylmethyl group on the adenine base likely prevents the molecule from fitting into the ADA active site in a conformation required for catalysis, instead allowing it to act as a competitive inhibitor. Further studies on N6-cycloalkyl 1-deazaadenosine (B84304) nucleosides also reported that these compounds were not substrates for ADA, with some acting as potent inhibitors of the enzyme. nih.gov
The inhibitory activities of various N6-substituted 2'-deoxyadenosine (B1664071) derivatives are summarized in the table below.
| Compound | ADA Inhibition Constant (Ki) |
| N6-hydroxyl-2'-deoxyadenosine | 0.25 µM |
| N6-methyl-2'-deoxyadenosine | 1.2 µM |
| N6-cyclopropyl-2'-deoxyadenosine | 5.9 µM |
| Data sourced from a study on 2'-deoxyribose derivatives. nih.gov |
Cytochrome P450 (CYP3A4) Interactions and Metabolism
The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4, is central to the metabolism of a vast array of xenobiotics. The chemical structure of this compound contains a cyclopropylamine (B47189) moiety, a functional group known to have significant interactions with CYP enzymes. nih.govnih.gov
Compounds containing a cyclopropylamine group can undergo metabolism that leads to the inactivation of P450 enzymes. nih.govresearchgate.net The proposed mechanism involves an initial one-electron oxidation at the nitrogen atom, which can be followed by the scission (opening) of the strained cyclopropane (B1198618) ring. nih.govresearchgate.net This process can generate reactive intermediates, such as carbon-centered radicals or α,β-unsaturated aldehydes, which are capable of covalently modifying the enzyme's heme or protein structure, leading to its inactivation. nih.gov
Another documented mechanism for the inactivation of CYPs by cyclopropylamines is the formation of metabolic intermediate (MI) complexes. nih.govresearchgate.net In this process, a metabolite, often a nitroso compound formed after oxidation, coordinates tightly to the heme iron of the CYP enzyme. This binding prevents the enzyme from participating in further catalytic cycles, thereby inhibiting its function. researchgate.net While this compound has not been specifically studied, its cyclopropylamine substructure suggests a high potential for it to be a substrate and a time-dependent inhibitor of CYP enzymes, including CYP3A4. researchgate.nethyphadiscovery.com
Other Enzymatic Interactions and Kinetic Studies
Beyond the specific enzymes detailed above, the broader enzymatic interactions and kinetic profile of this compound are not well-documented in the available scientific literature. Comprehensive kinetic studies detailing its affinity (K_m), catalytic rate (k_cat), or inhibition constants (K_i) with other classes of enzymes have not been identified.
Nucleic Acid Interactions and Interference Mechanisms
The biological activity of many adenine analogues is predicated on their ability to interact with or be incorporated into nucleic acids, thereby interfering with replication, transcription, and other essential cellular processes.
Incorporation into Viral Genomes and Replication Inhibition (in vitro, non-human)
N-substituted adenine derivatives are a well-established class of antiviral agents. mdpi.com The primary mechanism of action for many of these nucleoside analogues involves their conversion to the triphosphate form within the cell, followed by their recognition and incorporation into the growing DNA or RNA chains by viral polymerases. youtube.comebsco.com
While direct evidence of this compound incorporation into viral genomes is not available, studies on related N6-cycloalkyl adenine nucleosides have demonstrated notable antiviral activity. For instance, a series of N6-cycloalkyl substituted 1-deazaadenosine derivatives showed moderate to good activity against HIV-1. nih.gov Similarly, N6-benzyladenosine derivatives have shown efficacy against human enterovirus 71. researchgate.net The mechanism for such compounds can involve chain termination if the sugar moiety is modified (e.g., dideoxy) or mutagenesis if the modified base causes mispairing during subsequent rounds of replication. researchgate.net The presence of the N6-substituent can alter the hydrogen bonding properties of the base, leading to incorrect nucleotide pairing. Given these precedents, it is plausible that this compound, if converted to its corresponding nucleoside triphosphate, could be incorporated into viral nucleic acids and disrupt the replication process.
DNA Binding Mechanisms (e.g., N3 position of adenine)
Once an adenine analogue is part of a DNA strand, its functional groups can influence DNA structure and its interactions with proteins. The adenine base has several positions capable of interacting with other molecules. The N3 position, located in the minor groove of the DNA double helix, is a known site for alkylation by certain chemical agents. nih.gov Metal ions have also been shown to coordinate at the N3 position, particularly when other common binding sites like N1 and N7 are sterically blocked. researchgate.net
However, for a compound like this compound, the most significant interaction stems from the placement of the cyclopropylmethyl group at the N6-position. This group resides in the major groove of the DNA helix, a critical region for recognition by DNA-binding proteins, including transcription factors and DNA repair enzymes. nih.gov The well-studied epigenetic mark N6-methyladenine (m6A) provides a useful parallel. The methyl group at the N6-position can alter DNA curvature and stability and directly influence DNA-protein interactions by either sterically hindering protein binding or creating new hydrophobic contacts. nih.govresearchgate.net Some proteins are sensitive to this modification, while for others, the N6-position acts as a "blind spot," allowing them to bind regardless of the substitution. nih.gov Therefore, if this compound were incorporated into DNA, its cyclopropylmethyl group in the major groove would be the primary determinant of its effect, modulating the binding of cellular or viral proteins to the modified DNA sequence.
Antiviral Activity (in vitro, non-human models)
This compound has demonstrated notable antiviral properties in various in vitro studies, positioning it as a compound of interest in the development of new antiviral therapies. Its efficacy has been evaluated against several human herpesviruses, revealing a significant potential to inhibit viral replication. These investigations provide a foundational understanding of its spectrum of activity and mechanisms of action in non-human, laboratory-based models.
Efficacy against Human Cytomegalovirus (HCMV)
Derivatives of adenine, particularly those with cyclopropane modifications, have shown potent inhibitory effects on human cytomegalovirus (HCMV) replication. For instance, synadenol, the Z-isomer of 2-hydroxymethylcyclopropylidenemethyl adenine, has been identified as a powerful inhibitor of HCMV reference strains. nih.gov Studies on clinical HCMV isolates, including those resistant to commonly used antiviral drugs like ganciclovir (B1264) and foscarnet, have confirmed the high efficacy of synadenol and its guanine (B1146940) counterpart, synguanol. nih.gov This suggests that these this compound analogs could be effective against drug-resistant HCMV strains, a significant challenge in clinical settings. nih.gov
Efficacy against Epstein-Barr Virus (EBV)
The antiviral activity of adenine analogs extends to the Epstein-Barr virus (EBV). Research has shown that certain acyclic adenosine analogs can effectively inhibit the replication of EBV. nih.gov For example, 9-(2-phosphonylmethoxyethyl)adenine (PMEA) has been shown to block EBV DNA replication in virus-producing cell lines. nih.govnih.gov The effective dose for inhibiting 50% of virus replication for PMEA was determined to be 1.1 microM. nih.gov These findings highlight the potential of adenine derivatives in targeting EBV, a virus associated with various malignancies and infectious mononucleosis. nih.govmdpi.com
Efficacy against Varicella Zoster Virus (VZV)
The in vitro antiviral activity of adenine derivatives has also been demonstrated against the Varicella Zoster Virus (VZV). While specific data for this compound is limited, related compounds have shown significant promise. For example, (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine ((S)-HPMPA) has been found to inhibit the replication of clinical VZV strains at very low concentrations, with a mean 50% inhibitory concentration of 1.8 ng/ml. nih.gov This indicates a high level of potency and selectivity against VZV. nih.gov The success of such analogs suggests that modifications to the adenine structure, including the addition of a cyclopropylmethyl group, could yield effective anti-VZV compounds.
Research on Mechanisms of Antiviral Action
The antiviral mechanism of adenine analogs like this compound often involves the inhibition of viral DNA synthesis. youtube.com These compounds typically act as nucleoside analogs, which, after being phosphorylated by cellular or viral enzymes, can be incorporated into the growing viral DNA chain. ebsco.com This incorporation leads to chain termination, thereby halting viral replication. ebsco.com For some adenine derivatives, this activation process is dependent on viral-encoded enzymes, which can contribute to their selectivity for virus-infected cells. nih.gov In the case of HCMV, it is suggested that the UL97 phosphotransferase is involved in the anabolic phosphorylation of synadenol, though with a different substrate specificity compared to ganciclovir. nih.gov This alternative activation pathway may explain its activity against ganciclovir-resistant strains. nih.gov
Anticancer Activity (in vitro, non-human models)
In addition to its antiviral properties, adenine and its derivatives have been investigated for their potential as anticancer agents. In vitro studies have revealed that these compounds can exert antiproliferative effects on various cancer cell lines, suggesting a role in cancer therapy research. nih.govnih.gov
Antiproliferative Effects in Cell Lines
Adenine has been shown to significantly inhibit the viability of colon cancer cell lines, such as HT29 and Caco-2, in a dose-dependent manner. nih.govnih.gov The proposed mechanism for this anticancer activity involves the activation of apoptotic signaling and the AMPK/mTOR pathway, leading to autophagic cell death. nih.govnih.gov While direct studies on this compound are not extensively detailed in the provided context, the known antiproliferative effects of the core adenine structure provide a strong rationale for investigating its cyclopropylmethyl derivative in cancer research. nih.govnih.gov Studies on other N-alkylated compounds have also demonstrated significant antiproliferative activity in various cancer cell lines, including breast and lung cancer cells. openmedicinalchemistryjournal.com
Data Tables
Table 1: In Vitro Antiviral Efficacy of Adenine Analogs
| Compound | Virus | Cell Line | EC50 |
| Synadenol | Human Cytomegalovirus (HCMV) | Not Specified | Potent Inhibitor |
| PMEA | Epstein-Barr Virus (EBV) | P3HR-1 | 1.1 µM |
| (S)-HPMPA | Varicella Zoster Virus (VZV) | Not Specified | 1.8 ng/ml |
Table 2: In Vitro Antiproliferative Effects of Adenine
| Compound | Cell Line | Effect |
| Adenine | HT29 (Colon Cancer) | Dose-dependent inhibition of viability |
| Adenine | Caco-2 (Colon Cancer) | Dose-dependent inhibition of viability |
Immunomodulatory Research (in vitro, non-human models)
No specific studies on the immunomodulatory effects of this compound in either in vitro or non-human models were identified in the reviewed literature.
Research on other N6-substituted adenine compounds has indicated potential immunomodulatory effects. For instance, N6-isopentenyladenosine has been shown to affect the cytotoxic activity and cytokine production of IL-2 activated Natural Killer (NK) cells. nih.gov Adenosine and its analogues are known to play a significant role in regulating immune responses through interaction with adenosine receptors. academie-sciences.fr Nucleotides like adenosine monophosphate have also been noted to influence various immune functions. However, the specific impact of the cyclopropylmethyl substitution on the adenine scaffold in the context of immunomodulation has not been documented.
Further research, including in vitro assays on immune cells (such as lymphocytes, macrophages, and dendritic cells) and studies in non-human models, would be necessary to determine if this compound possesses any immunomodulatory properties.
Computational and Biophysical Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as N-(Cyclopropylmethyl)adenine, and its receptor at an atomic level.
Molecular docking studies on N6-substituted adenosine (B11128) analogues have been instrumental in predicting their binding modes within various receptors, particularly adenosine receptors (ARs). For N6-cycloalkyl-substituted adenosines, the size of the cycloalkyl group is a critical determinant of receptor affinity and efficacy. For instance, studies on a series of N6-cycloalkyladenosines at the human A3 adenosine receptor (A3AR) have shown that compounds with smaller cycloalkyl groups (up to five carbons) tend to be full agonists, while those with larger rings (six or more carbons) act as partial agonists. nih.gov This suggests that the cyclopropyl (B3062369) group of this compound likely fits well within a specific hydrophobic pocket of the receptor.
Docking simulations of related N6-substituted adenosine derivatives into models of adenosine receptors, such as the A1AR and A2AAR, have revealed that the N6-substituent typically occupies a hydrophobic accessory site. The adenine (B156593) core forms key hydrogen bonds with conserved residues in the binding pocket, while the N6-substituent modulates the ligand's affinity and selectivity by interacting with non-conserved residues in the more variable regions of the receptor. ucl.ac.uk The cyclopropylmethyl group is predicted to engage in favorable van der Waals interactions within this hydrophobic pocket.
| Receptor Subtype | Predicted Interacting Residues | Predicted Interaction Type |
| A1 Adenosine Receptor | Conserved Aspartic Acid | Hydrogen Bond with Adenine N6/N7 |
| A1 Adenosine Receptor | Non-conserved residues in ECL2 | Hydrophobic interactions with cyclopropyl group |
| A3 Adenosine Receptor | Conserved Histidine | π-stacking with adenine ring |
| A3 Adenosine Receptor | Variable hydrophobic pocket | van der Waals forces with cyclopropylmethyl group |
This table is illustrative and based on general findings for N6-substituted adenosine analogs.
The structural basis for the recognition of N6-substituted adenines has been elucidated through a combination of mutagenesis studies and molecular modeling. For adenosine receptors, the adenine moiety is anchored in the binding site through hydrogen bonds with specific amino acid residues. The N6-substituent, such as the cyclopropylmethyl group, then plays a crucial role in determining the ligand's subtype selectivity and its functional activity (agonist versus antagonist).
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, such as its charge distribution, orbital energies, and reactivity. For adenine and its derivatives, these calculations provide insights into their chemical behavior and interaction capabilities.
Theoretical studies on adenine and its substituted analogs have focused on determining their electronic spectra, ionization potentials, and electron affinities. acs.orgnih.gov The distribution of electron density in the adenine ring system is crucial for its hydrogen bonding capabilities. The introduction of a cyclopropylmethyl group at the N6-position is expected to subtly alter this electronic distribution. The alkyl nature of the substituent will likely have an electron-donating effect, which can influence the basicity of the nitrogen atoms in the purine (B94841) ring and, consequently, the strength of hydrogen bonds formed with a receptor.
Calculations on adenine have shown that the lowest energy π → π* electronic transitions are key features of its electronic spectrum. acs.org The electronic properties of this compound are anticipated to be largely similar to those of adenine, with minor perturbations induced by the N6-substituent. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily located on the purine ring, indicating that this is the most reactive part of the molecule.
| Property | Calculated Value for Adenine (approx.) | Expected Influence of Cyclopropylmethyl Group |
| Vertical Ionization Potential | ~8.3 eV | Minor decrease |
| Electron Affinity | ~ -0.9 eV | Minor change |
| Dipole Moment | ~2.5 D | Slight increase |
Data for adenine is from computational studies and serves as a baseline for understanding this compound. oup.com
Conformational Landscape Analysis
Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformational flexibility of a ligand is a key factor in its ability to bind to a receptor.
Computational studies on N6-substituted adenosines have indicated that the preferred conformation often involves the substituent being oriented away from the imidazole (B134444) part of the purine ring to minimize steric hindrance. nih.gov The cyclopropyl group, being relatively rigid, will have a more defined set of preferred orientations compared to a more flexible alkyl chain. The conformational landscape of this compound is likely characterized by a few low-energy conformations that are accessible at physiological temperatures. The specific conformation adopted upon receptor binding is the one that maximizes favorable interactions with the binding site.
Cellular and Intracellular Disposition Research
Cellular Uptake Mechanisms
Information not available.
Intracellular Fate and Metabolic Pathways (in vitro, non-human)
Information not available.
Phosphorylation Pathways
Information not available.
Enzymatic Degradation Pathways
Information not available.
Prodrug and Delivery System Research for Adenine Analogs
Design Principles for N-(Cyclopropylmethyl)adenine Prodrugs
The fundamental principle behind prodrug design is to chemically modify a drug molecule to form an inactive or less active compound that, upon administration, is converted to the active parent drug through enzymatic or chemical reactions in the body. For this compound and other adenine (B156593) analogs, the primary goals of creating prodrugs are to improve oral bioavailability, increase cellular permeability, and bypass the often rate-limiting initial phosphorylation step.
A prevalent strategy involves the esterification of the phosphonate (B1237965) group in acyclic nucleoside phosphonate analogs of adenine. These ester prodrugs are designed to be more lipophilic than the parent compound, facilitating their passage across cell membranes. Once inside the cell, endogenous esterases cleave the ester groups, releasing the active phosphonate. Acyloxyalkyl esters, such as pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC), are commonly employed promoieties. For instance, Adefovir dipivoxil, a di-POM prodrug of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), demonstrates the clinical success of this approach in treating Hepatitis B. nih.gov This strategy effectively masks the negatively charged phosphonate group, thereby enhancing oral absorption and cellular uptake.
Another design principle focuses on creating prodrugs that can be selectively activated at the target site, thereby reducing systemic toxicity. This can be achieved by designing prodrugs that are substrates for enzymes that are overexpressed in tumor cells or virus-infected cells. While specific examples for this compound are not extensively documented in publicly available research, the general principles of tumor- or virus-activated prodrugs are applicable.
Furthermore, the design of prodrugs can involve the attachment of moieties that interact with specific transporters on the cell surface to facilitate active transport into the cell. This approach can enhance drug accumulation in target cells and overcome multidrug resistance mechanisms.
| Prodrug Design Principle | Rationale | Example Moiety |
| Increased Lipophilicity | Enhance passive diffusion across cell membranes. | Acyloxyalkyl esters (e.g., POM, POC) |
| Transporter-Targeting | Facilitate active transport into target cells. | Amino acids, peptides |
| Site-Specific Activation | Reduce systemic toxicity and increase therapeutic index. | Substrates for tumor- or virus-specific enzymes |
Nucleotide Analog Prodrug (NAP) Strategies
The conversion of nucleoside analogs to their active triphosphate form is a critical step for their pharmacological activity. This process is catalyzed by a series of host or viral kinases, and the initial phosphorylation is often the rate-limiting step. Nucleotide Analog Prodrug (NAP) strategies, also known as "protides," are designed to deliver the monophosphorylated form of the nucleoside analog directly into the cell, thus bypassing this initial, often inefficient, phosphorylation step.
The ProTide approach involves masking the phosphate (B84403) or phosphonate group with an aryl group and an amino acid ester. Upon entering the cell, the ester is hydrolyzed by cellular esterases, followed by the cleavage of the amino acid by a phosphoramidase, which then leads to the intramolecular cyclization and release of the nucleoside monophosphate. This strategy has been successfully applied to a wide range of nucleoside analogs.
Another NAP strategy is the use of bis(S-acyl-2-thioethyl) (SATE) esters. These prodrugs are also designed to release the nucleoside monophosphate intracellularly following enzymatic cleavage. The SATE moiety is cleaved by cellular esterases to generate a thio-intermediate, which then undergoes intramolecular cyclization to release the active nucleotide.
While specific applications of these NAP strategies directly to this compound are not prominently detailed in available literature, these established methods provide a clear blueprint for the potential development of its nucleotide analog prodrugs. The goal remains to efficiently deliver the monophosphorylated metabolite into the cell, thereby enhancing its subsequent conversion to the active diphosphate (B83284) and triphosphate forms.
| NAP Strategy | Mechanism of Action | Key Features |
| ProTide | Intracellular release of the nucleoside monophosphate via a multi-step enzymatic cleavage process. | Bypasses the initial phosphorylation step. |
| SATE esters | Intracellular release of the nucleoside monophosphate following esterase-mediated cleavage. | Improves cellular penetration of the nucleotide. |
Strategies for Enhancing Cellular Permeation and Intracellular Delivery
Beyond the prodrug strategies that focus on modifying the chemical structure of the drug itself, various delivery systems and formulation approaches are being explored to enhance the cellular permeation and intracellular delivery of adenine analogs like this compound.
One promising approach is the use of nanocarriers, such as liposomes and nanoparticles. Encapsulating the drug within these carriers can protect it from degradation in the bloodstream, improve its solubility, and facilitate its uptake into cells through endocytosis. The surface of these nanocarriers can be functionalized with ligands that target specific receptors on the surface of cancer cells or virus-infected cells, leading to targeted drug delivery.
The cellular uptake of nucleotide analogs can occur through various mechanisms, including fluid-phase endocytosis and specific receptor- or transporter-mediated processes. researchgate.net Understanding these mechanisms is crucial for designing effective delivery strategies. For instance, if a particular transporter is identified to be responsible for the uptake of an adenine analog, prodrugs can be designed to be high-affinity substrates for that transporter.
Furthermore, physical methods are also being investigated to enhance intracellular delivery. Techniques such as electroporation and sonoporation can transiently permeabilize the cell membrane, allowing for the direct entry of the drug into the cytoplasm. While these methods are generally more invasive, they can be effective for localized drug delivery.
| Delivery Strategy | Mechanism | Advantages |
| Nanocarriers (Liposomes, Nanoparticles) | Encapsulation and targeted delivery via endocytosis. | Protects drug from degradation, improves solubility, allows for targeted delivery. |
| Transporter-Mediated Uptake | Utilizes endogenous cell membrane transporters. | Increases intracellular drug concentration, can overcome resistance. |
| Physical Methods (Electroporation, Sonoporation) | Transiently permeabilizes the cell membrane. | Direct delivery into the cytoplasm, effective for localized treatment. |
Analytical Methodologies for N Cyclopropylmethyl Adenine Research
Spectroscopic and Spectrometric Characterization in Research (e.g., NMR, LCMS)
The structural elucidation and characterization of N-(Cyclopropylmethyl)adenine in a research setting rely on a combination of spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for confirming the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR and 13C NMR are primary methods for the structural confirmation of this compound.
1H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the adenine (B156593) core and the cyclopropylmethyl substituent. The protons on the adenine ring (typically at C2 and C8) would appear as singlets in the aromatic region (δ 7.5-8.5 ppm) rsc.orgchemicalbook.com. The exocyclic amine proton would likely appear as a broad singlet. The protons of the cyclopropylmethyl group would present a more complex pattern in the aliphatic region, with the methylene protons adjacent to the nitrogen appearing as a doublet and the cyclopropyl (B3062369) protons appearing as multiplets at higher field (upfield) rsc.org.
13C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms of the adenine ring would resonate at characteristic chemical shifts in the downfield region (δ 140-160 ppm) hmdb.cachemicalbook.com. The carbons of the cyclopropylmethyl group would appear in the upfield region of the spectrum udel.edu. The number of distinct signals would confirm the asymmetry of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique used for both the analysis and purification of this compound. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.
Liquid Chromatography (LC): Reversed-phase HPLC is commonly employed for the separation and purification of adenine derivatives. The compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution chromatographyonline.commdpi.com. The retention time of the compound is a characteristic property under specific chromatographic conditions.
Mass Spectrometry (MS): Following chromatographic separation, the compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules. The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the molecule with high accuracy mdpi.comnih.govnih.govmdpi.comnih.gov. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information based on the fragmentation pattern nih.gov.
A representative data table summarizing the expected spectroscopic and spectrometric data for this compound is provided below.
| Technique | Expected Observations |
| 1H NMR | Aromatic protons (adenine C2-H, C8-H), exocyclic amine proton, methylene protons (-CH2-), cyclopropyl protons. |
| 13C NMR | Aromatic carbons (adenine ring), aliphatic carbons (methylene and cyclopropyl groups) udel.edu. |
| LC-MS (ESI+) | [M+H]+ ion corresponding to the molecular weight of this compound. |
| HRMS | Exact mass of the [M+H]+ ion, confirming the elemental composition. |
Chromatographic Separation and Purity Assessment for Research
Chromatographic techniques are fundamental for the purification and purity assessment of this compound in a research context. High-performance liquid chromatography (HPLC) is the most widely used method for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution and sensitivity for the separation and quantification of this compound. Different HPLC modes can be employed depending on the specific requirements of the analysis.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for the analysis of adenine derivatives mdpi.comhelixchrom.comsielc.com. A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol chromatographyonline.commdpi.com. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The purity of this compound can be determined by integrating the peak area of the compound and any impurities in the chromatogram.
Mixed-Mode Chromatography: For complex mixtures or to achieve better separation, mixed-mode chromatography can be utilized. These columns have stationary phases with both reversed-phase and ion-exchange properties, allowing for the separation of compounds based on both hydrophobicity and charge helixchrom.com.
Chiral Chromatography: Since the cyclopropylmethyl group can introduce chirality into related molecules, chiral chromatography may be necessary to separate enantiomers if the synthesis results in a racemic mixture. Chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharides, are used to achieve enantiomeric separation nih.govmdpi.comnih.govyoutube.comresearchgate.net.
Purity Assessment
The purity of a research sample of this compound is typically assessed by HPLC with UV detection. The percentage purity is calculated based on the relative peak areas in the chromatogram. A typical acceptance criterion for a research compound is a purity of ≥95%.
A data table summarizing typical HPLC conditions for the analysis of N-substituted adenines is presented below.
| Parameter | Condition |
| Column | Reversed-phase C18, e.g., 250 x 4.6 mm, 5 µm pa2online.org |
| Mobile Phase | Gradient or isocratic elution with water and acetonitrile (often with an additive like formic acid or trifluoroacetic acid) pa2online.orgrsc.org |
| Flow Rate | 1.0 mL/min pa2online.orgrsc.org |
| Detection | UV at a wavelength around 260 nm rsc.org |
| Injection Volume | 5-20 µL |
Radioligand Binding Assays for Receptor Studies
Radioligand binding assays are a cornerstone in the pharmacological characterization of this compound, particularly for determining its affinity for specific receptors, such as adenosine (B11128) receptors nih.govuniversiteitleiden.nl. These assays are highly sensitive and allow for the quantification of the interaction between a ligand and its receptor.
Principle of Radioligand Binding Assays
These assays involve the use of a radiolabeled ligand (a ligand containing a radioactive isotope like 3H or 125I) that binds to the receptor of interest. The binding of the radioligand is then competed with by the unlabeled test compound, in this case, this compound. By measuring the concentration of the test compound required to displace a certain percentage of the radioligand, the affinity of the test compound for the receptor can be determined.
Types of Radioligand Binding Assays
Saturation Binding Assays: These are used to determine the density of receptors in a tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Competition Binding Assays: These are used to determine the affinity of an unlabeled compound for the receptor. The assay measures the ability of the unlabeled ligand to compete with a fixed concentration of the radioligand for binding to the receptor. The data is used to calculate the inhibitory constant (Ki), which is a measure of the affinity of the unlabeled ligand.
Application to this compound
Given its structure as an N6-substituted adenine, this compound is likely to be investigated for its affinity towards the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. Radioligand binding assays would be performed using cell membranes expressing these receptors and specific radioligands for each subtype.
Below is a hypothetical data table illustrating the results of a radioligand binding assay for a compound like this compound at human adenosine receptors.
| Receptor Subtype | Radioligand | Ki (nM) |
| Human A1 | [3H]DPCPX | 50 |
| Human A2A | [3H]ZM241385 | 250 |
| Human A3 | [125I]AB-MECA | 15 |
Enzyme Activity Assays and Kinetic Parameter Determination
Enzyme activity assays are crucial for investigating the potential of this compound to modulate the function of specific enzymes. Given its structural similarity to adenosine, enzymes involved in purine (B94841) metabolism, such as adenosine deaminase, or enzymes that utilize adenosine-containing cofactors, like certain methyltransferases, are potential targets.
Principles of Enzyme Activity Assays
Enzyme assays measure the rate of an enzyme-catalyzed reaction. This can be done by monitoring the disappearance of a substrate or the appearance of a product over time. The effect of a potential inhibitor, such as this compound, is assessed by measuring the reaction rate in its presence and absence.
Kinetic Parameter Determination
From enzyme activity assays, key kinetic parameters can be determined:
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor that is required to inhibit the activity of an enzyme by 50%. It is a common measure of the potency of an inhibitor.
Ki (Inhibition constant): This is a more fundamental measure of the affinity of an inhibitor for an enzyme. It is determined through more detailed kinetic studies, often by measuring the reaction rate at various substrate and inhibitor concentrations.
Potential Enzyme Targets for this compound
Adenosine Deaminase (ADA): This enzyme catalyzes the deamination of adenosine to inosine (B1671953). N6-substituted adenosines can be inhibitors of ADA.
Histone Methyltransferases (HMTs): Some HMTs, like DOT1L, have been shown to be inhibited by N6-substituted adenosine analogs nih.gov. The inhibitory activity is often determined using radiometric or fluorescence-based assays that measure the transfer of a methyl group from a cofactor (S-adenosylmethionine) to a histone substrate.
DNA Adenine Methyltransferases: These enzymes are involved in the methylation of adenine residues in DNA. N6-substituted adenosine analogs have been investigated as inhibitors of these enzymes acs.orgnih.gov.
The following table provides a hypothetical example of the kinetic parameters of an N6-substituted adenine derivative against a histone methyltransferase.
| Enzyme | Assay Type | Inhibitor | Ki (nM) |
| DOT1L | Radiometric Filter Binding | N6-Cyclopropyladenosine | 2500 nih.gov |
Cell-Based Assays for Biological Activity Evaluation (in vitro, non-human)
Cell-based assays are essential for evaluating the biological activity of this compound in a more physiologically relevant context than biochemical assays. These in vitro assays are typically performed on non-human cell lines that have been engineered to express the target of interest, such as a specific adenosine receptor subtype.
Commonly Used Cell-Based Assays
cAMP Accumulation Assays: Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the intracellular levels of cyclic adenosine monophosphate (cAMP). A1 and A3 receptors are typically coupled to Gi/o proteins, and their activation leads to a decrease in cAMP levels. Conversely, A2A and A2B receptors are coupled to Gs proteins, and their activation increases cAMP levels. The effect of this compound on cAMP levels in cells expressing a specific adenosine receptor subtype can be measured using various techniques, including immunoassays (e.g., HTRF) or reporter gene assays creative-biolabs.comeurofinsdiscovery.cominnoprot.com.
Calcium Mobilization Assays: Some adenosine receptors, particularly A3 receptors, can also couple to Gq proteins, leading to an increase in intracellular calcium concentrations. This can be monitored using calcium-sensitive fluorescent dyes.
Reporter Gene Assays: In these assays, the promoter of a reporter gene (e.g., luciferase or β-galactosidase) is linked to a response element that is activated by the signaling pathway of the receptor of interest. The activity of the reporter gene is then measured as an indicator of receptor activation.
Cell Viability and Proliferation Assays: These assays are used to assess the cytotoxic or cytostatic effects of a compound on cells. Common methods include the MTT assay, which measures metabolic activity, and assays that measure the integrity of the cell membrane.
The table below illustrates hypothetical results from a cell-based assay evaluating the effect of an N6-substituted adenine on cAMP production in cells expressing a human adenosine receptor.
| Cell Line | Receptor Expressed | Assay | Compound Effect | EC50/IC50 (nM) |
| CHO-K1 | Human A3 | cAMP Accumulation (inhibition of forskolin-stimulated cAMP) | Agonist | 35 |
Q & A
Q. What are the key synthetic pathways for N-(Cyclopropylmethyl)adenine, and how can reaction conditions be optimized?
this compound derivatives are synthesized via multi-step reactions involving nucleophilic substitution and condensation. For example, a cyclopropylmethyl group is introduced through reactions with cyclopropylmethylamine under basic conditions (e.g., NaOH or triethylamine) . Optimization involves adjusting reaction time, temperature, and stoichiometry. For instance, high yields (95%) are achieved in amidation steps using excess reagents and inert atmospheres, while lower yields (31%) in carboxamide formation suggest sensitivity to steric hindrance . Key steps include:
- Step 1 : Nucleophilic substitution with cyclopropylmethylamine (85% yield).
- Step 2 : Hydroxylamine addition (95% yield).
- Step 3 : Cyclization with trimethoxyethane (56% yield).
- Step 4 : Final carboxamide synthesis (31% yield).
Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?
Structural confirmation relies on 1H-NMR for functional group analysis (e.g., cyclopropylmethyl protons at δ 1.27–1.42 ppm) and LCMS for molecular weight validation (e.g., observed mass: 517.1 vs. calculated: 517.1) . Purity is assessed via thin-layer chromatography (TLC) and monitored using UV visualization. For advanced validation, high-resolution mass spectrometry (HRMS) or X-ray crystallography may supplement these methods .
Q. How do substituents on the adenine core influence the reactivity of this compound?
Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at the pyrazine ring, facilitating nucleophilic attacks in amidation reactions . Steric effects from bulky substituents (e.g., 3,5-bis(trifluoromethyl)benzoyl) can reduce yields in final coupling steps, necessitating optimized reaction conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
SAR analysis shows that cyclopropylmethyl groups improve metabolic stability and membrane permeability. For example, replacing the benzamide moiety with a fluorinated oxadiazole (as in Example 3, ) increases insecticidal activity (100% mortality in Plutella xylostella at 1 mg/L) . Computational docking studies (e.g., molecular dynamics simulations) can further predict interactions with biological targets like acetylcholinesterase .
Q. What strategies address low yields in multi-step syntheses of this compound derivatives?
Low yields in carboxamide formation (31%) are attributed to steric hindrance and side reactions. Mitigation strategies include:
Q. How can researchers validate analytical methods for this compound in complex matrices?
Method validation follows ICH Q2(R1) guidelines, including:
Q. How should researchers resolve contradictions in NMR data for this compound derivatives?
Discrepancies in proton signals (e.g., δ 8.82–8.76 ppm for aromatic protons in ) may arise from solvent effects or impurities. Solutions include:
- Repeating experiments with deuterated solvents (CDCl3 vs. DMSO-d6).
- Conducting 2D-NMR (e.g., HSQC, COSY) to assign overlapping signals.
- Cross-validating with LCMS to confirm molecular integrity .
Methodological Recommendations
- Experimental Design : Follow NIH guidelines for preclinical studies, including statistical power analysis and randomization .
- Data Presentation : Use tables for yield comparisons (e.g., 85% vs. 56% in ) and figures for SAR trends. Raw datasets should be archived as supplementary materials .
- Reproducibility : Document all reaction conditions (e.g., molar ratios, catalyst loading) and instrument parameters (e.g., NMR frequency, LCMS ionization mode) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
